molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1437910
CAS RN: 1020998-55-3
M. Wt: 238.14 g/mol
InChI Key: ZEXOSRAYUNYIAV-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoroethoxy group and a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” consists of a benzene ring with a carboxylic acid group (COOH), a fluorine atom, and a trifluoroethoxy group (OCF3) attached to it . The exact mass of the molecule is 238.02530670 g/mol .


Physical And Chemical Properties Analysis

“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” has a molecular weight of 238.14 g/mol . It has a topological polar surface area of 46.5 Ų, indicating its polarity . It also has a rotatable bond count of 3, suggesting some degree of flexibility in its molecular structure .

Scientific Research Applications

Agriculture: Pesticide Intermediate

This compound serves as an intermediate in the synthesis of various pesticides. Its properties are utilized to develop herbicides, insecticides, and fungicides that help manage pests and diseases in crops, contributing to improved agricultural productivity .

Medicine: Pharmaceutical Research

In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Research includes the synthesis of novel drug candidates that may exhibit anti-cancer or anti-diabetic properties, as indicated by in vitro and in vivo biological models .

Environmental Science: Ecotoxicology Studies

This compound can be used in ecotoxicological studies to assess the environmental impact of new pesticides. Understanding its behavior in different environmental matrices is crucial for evaluating the safety and ecological risks associated with its use .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can be employed as a standard in chromatographic methods. It helps in the accurate determination of similar compounds in complex mixtures, ensuring precise analytical results .

Biochemistry: Enzyme Reaction Studies

The compound’s reactivity makes it suitable for studying enzyme-catalyzed reactions. It can be used to investigate the kinetics of enzyme action, providing insights into biochemical pathways and mechanisms .

Pharmacology: Drug Metabolism

Pharmacological studies may utilize this compound to understand drug metabolism and distribution within the body. It can aid in the development of drugs with better pharmacokinetic profiles, optimizing therapeutic efficacy and minimizing side effects .

properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above methoxy-4-trifluoroethoxy-5-fluorobenzoate (420 mg, 1.7 mmol) was dissolved in freshly distilled THF (50 mL) and water was added (20 mL) and 2N NaOH (2 mL) was dropped into the rapidly stirring solution at room temperature. The solution was warmed to 50° C. and stirred rapidly for 18 hours. The biphasic result was reduced to a smaller volume under reduced pressure and water was added to the aqueous residue to a volume of 50 mL and was then acidified with 4 N HCl to a pH of 1-2. The product was extracted with methylene chloride (3×50 mL). The combined organics were extracted with brine (50 mL) and the organic solvent was dried over MgSO4 and filtered and the solvent was removed under reduced pressure to give the desired 4-trifluoroethoxy-5-fluorobenzoic acid.
Name
methoxy-4-trifluoroethoxy-5-fluorobenzoate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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